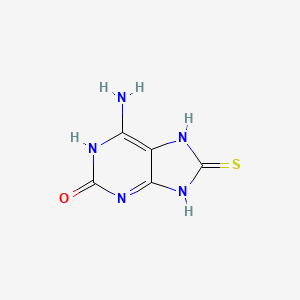
6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one is a chemical compound known for its unique structure and properties. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one typically involves multi-step organic reactions. The process often starts with the preparation of the purine ring system, followed by the introduction of amino and sulfanylidene groups. Common reagents used in these reactions include ammonia, thiourea, and various catalysts to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or nucleic acids, inhibiting their function or altering their activity. The pathways involved may include inhibition of DNA or RNA synthesis, disruption of enzyme activity, or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
6-Amino-1,3-dimethyluracil: Another purine derivative with similar structural features.
8-Mercaptoadenine: Contains a sulfanylidene group similar to 6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one.
6-Thioguanine: A purine analog used in chemotherapy.
Uniqueness: this compound is unique due to its specific combination of amino and sulfanylidene groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
57071-62-2 |
|---|---|
Formule moléculaire |
C5H5N5OS |
Poids moléculaire |
183.19 g/mol |
Nom IUPAC |
6-amino-8-sulfanylidene-7,9-dihydro-1H-purin-2-one |
InChI |
InChI=1S/C5H5N5OS/c6-2-1-3(9-4(11)8-2)10-5(12)7-1/h(H5,6,7,8,9,10,11,12) |
Clé InChI |
CTVTZBOENQAULJ-UHFFFAOYSA-N |
SMILES canonique |
C12=C(NC(=O)N=C1NC(=S)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14618792.png)
![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)

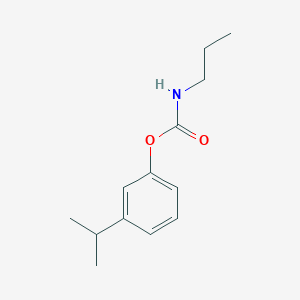
![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)
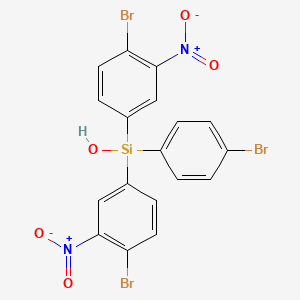
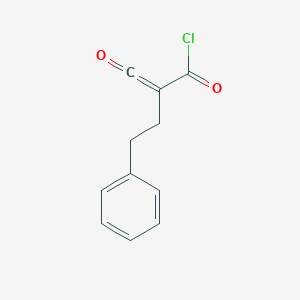
![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)
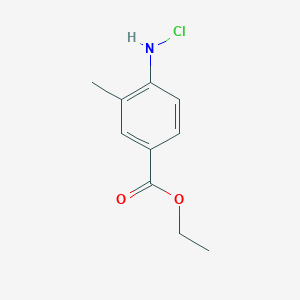

![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)

![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)
